Cas no 3572-34-7 (Benzenamine,4-[(4-aminophenyl)sulfonyl]-N-ethyl-)

Benzenamine,4-[(4-aminophenyl)sulfonyl]-N-ethyl- structure
3572-34-7 structure
Product Name:Benzenamine,4-[(4-aminophenyl)sulfonyl]-N-ethyl-
CAS No:3572-34-7
MF:C14H16N2O2S
MW:276.354042053223
CID:318635
PubChem ID:284730
Update Time:2025-04-19

Benzenamine,4-[(4-aminophenyl)sulfonyl]-N-ethyl- Chemical and Physical Properties

Names and Identifiers

    • Benzenamine,4-[(4-aminophenyl)sulfonyl]-N-ethyl-
    • (4-Aethylamino-phenyl)-(4-amino-phenyl)-sulfon
    • (4-ethylamino-phenyl)-(4-amino-phenyl)-sulfone
    • 4-(4-Amino-phenylsulfon)-N-aethyl-anilin
    • 4-[(4-aminophenyl)sulfonyl]-n-ethylaniline
    • 4-aminophenyl 4-ethylaminophenyl sulphone
    • 4-Aminophenyl-4'-ethylaminophenylsulfon
    • AC1L61II
    • AC1Q6UHG
    • AG-J-51597
    • AR-1F9183
    • CHEMBL358252
    • CTK4H5249
    • N-Aethyl-4,4'-sulfonyl-di-anilin
    • NSC140910
    • A823035
    • 4-[4-(ethylamino)phenyl]sulfonylaniline
    • 3572-34-7
    • 4-{[4-(Ethylamino)phenyl]sulfonyl}phenylamine
    • DTXSID50301074
    • NSC-140910
    • Inchi: 1S/C14H16N2O2S/c1-2-16-12-5-9-14(10-6-12)19(17,18)13-7-3-11(15)4-8-13/h3-10,16H,2,15H2,1H3
    • InChI Key: JQVXSWNILDNAJT-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(=CC=1)N)(C1C=CC(=CC=1)NCC)(=O)=O

Computed Properties

  • Exact Mass: 276.09338
  • Monoisotopic Mass: 276.09324893g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 361
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 80.6Ų

Experimental Properties

  • PSA: 72.19
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